1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one
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Overview
Description
1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol It is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle the reagents and catalysts safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethoxy groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
- 2-Fluoro-5-(trifluoromethoxy)benzylamine
Comparison: Compared to similar compounds, 1-(5-Fluoro-2-(trifluoromethoxy)phenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-4H,1H3 |
InChI Key |
AGEZYAWPJWABOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC(F)(F)F |
Origin of Product |
United States |
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